molecular formula C23H24N4O2S B5217054 (1S,5S,7S)-3-(2-methoxyphenyl)-7-[1-(1,3-thiazol-2-yl)pyrrol-2-yl]-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one

(1S,5S,7S)-3-(2-methoxyphenyl)-7-[1-(1,3-thiazol-2-yl)pyrrol-2-yl]-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one

Cat. No.: B5217054
M. Wt: 420.5 g/mol
InChI Key: VWKSUZNIBQKACA-NVVBAYIOSA-N
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Description

(1S,5S,7S)-3-(2-methoxyphenyl)-7-[1-(1,3-thiazol-2-yl)pyrrol-2-yl]-3,8-diazatricyclo[63001,5]undecan-2-one is a complex organic compound that features a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,5S,7S)-3-(2-methoxyphenyl)-7-[1-(1,3-thiazol-2-yl)pyrrol-2-yl]-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one typically involves multiple steps, including the formation of the tricyclic core and the introduction of functional groups. Common synthetic routes may include:

    Cyclization Reactions: Formation of the tricyclic core through intramolecular cyclization.

    Functional Group Introduction: Addition of the methoxyphenyl and thiazolylpyrrol groups through substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates and selectivity.

    Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(1S,5S,7S)-3-(2-methoxyphenyl)-7-[1-(1,3-thiazol-2-yl)pyrrol-2-yl]-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

Common reagents used in these reactions may include:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biology, this compound may be studied for its potential biological activity. It could serve as a lead compound for the development of new drugs or as a tool for studying biological pathways.

Medicine

In medicine, this compound may have potential therapeutic applications. It could be investigated for its efficacy in treating various diseases or conditions.

Industry

In industry, this compound may be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties could make it valuable in various industrial processes.

Mechanism of Action

The mechanism of action of (1S,5S,7S)-3-(2-methoxyphenyl)-7-[1-(1,3-thiazol-2-yl)pyrrol-2-yl]-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one would depend on its specific applications. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other tricyclic compounds with similar functional groups. Examples could include:

    Tricyclic Antidepressants: Such as amitriptyline or imipramine.

    Tricyclic Antipsychotics: Such as clozapine or olanzapine.

Uniqueness

The uniqueness of (1S,5S,7S)-3-(2-methoxyphenyl)-7-[1-(1,3-thiazol-2-yl)pyrrol-2-yl]-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one lies in its specific combination of functional groups and tricyclic structure. This unique structure may confer specific properties or activities that distinguish it from other similar compounds.

Properties

IUPAC Name

(1S,5S,7S)-3-(2-methoxyphenyl)-7-[1-(1,3-thiazol-2-yl)pyrrol-2-yl]-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O2S/c1-29-20-8-3-2-6-18(20)26-15-16-14-19(27-12-5-9-23(16,27)21(26)28)17-7-4-11-25(17)22-24-10-13-30-22/h2-4,6-8,10-11,13,16,19H,5,9,12,14-15H2,1H3/t16-,19-,23-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWKSUZNIBQKACA-NVVBAYIOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CC3CC(N4C3(C2=O)CCC4)C5=CC=CN5C6=NC=CS6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1N2C[C@@H]3C[C@H](N4[C@@]3(C2=O)CCC4)C5=CC=CN5C6=NC=CS6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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